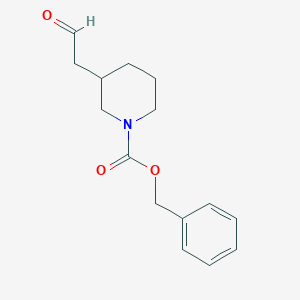

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

CAS No.: 372159-77-8

Cat. No.: VC2983212

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372159-77-8 |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | benzyl 3-(2-oxoethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,10,13H,4,7-9,11-12H2 |

| Standard InChI Key | CNEFTNPXPQDBGA-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O |

Introduction

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a 2-oxoethyl substituent. The molecular formula of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is C₁₅H₁₉NO₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure .

Synthesis and Chemical Reactions

The synthesis of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate typically involves several key steps, including the formation of the piperidine ring and the introduction of the benzyl and 2-oxoethyl groups. The reaction conditions may require inert atmospheres and controlled temperatures to optimize yields .

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate can undergo various chemical transformations, such as hydrolysis, reduction, and substitution reactions, which highlight its versatility as a synthetic intermediate in organic chemistry.

Biological Activity and Potential Applications

Research into the biological activity of Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate suggests potential pharmacological properties. Compounds with similar structures have been associated with various biological activities, including interactions with enzymes and receptors that influence neurotransmitter systems.

Potential Applications Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent due to its interaction with biological targets. |

| Neurological Disorders | May influence neurotransmitter systems involved in pain modulation or cognitive functions. |

| Pharmaceutical Development | Used as a scaffold for designing new therapeutic agents. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume